molecular formula C19H31N5O3S B4489732 1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B4489732
M. Wt: 409.5 g/mol
InChI Key: RHBJPXPOZMDNEF-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide is a synthetic compound that belongs to the class of acyl piperazine opioids. These compounds are known for their potent effects on the central nervous system, particularly their ability to activate µ opioid receptors, which can lead to dose-dependent adverse effects, including potentially fatal respiratory depression .

Preparation Methods

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of acyl piperazine opioids. In biology, it is used to investigate the effects of µ opioid receptor activation on cellular processes. In medicine, it is studied for its potential use as an analgesic, although its high potential for addiction and dependence limits its clinical use .

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide involves the activation of µ opioid receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which mediates the effects of opioid receptor activation .

Comparison with Similar Compounds

Similar compounds to 1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide include other acyl piperazine opioids such as 2-methyl-AP-237, AP-237 (bucinnazine), and AP-238 These compounds share similar structures and mechanisms of action but may differ in their potency, duration of action, and side effect profiles

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3S/c1-21(2)28(26,27)24-10-4-5-16(15-24)19(25)20-17-6-8-18(9-7-17)23-13-11-22(3)12-14-23/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBJPXPOZMDNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
Reactant of Route 4
1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
Reactant of Route 5
1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
Reactant of Route 6
1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide

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